Propynylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5N |
|---|---|
Molecular Weight |
55.08 g/mol |
IUPAC Name |
prop-1-yn-1-amine |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h4H2,1H3 |
InChI Key |
RTWCHRMHGXBETA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CN |
Related CAS |
15430-52-1 (mono-hydrochloride) |
Origin of Product |
United States |
Synthetic Methodologies for Propynylamine and Its Derivatives
Direct Alkylation and Amination Strategies
Direct alkylation of amines with alkyl halides is a conventional method for forming carbon-nitrogen bonds. libretexts.org However, for propargylamines, this approach can be challenging to control, often leading to issues of over-alkylation due to the high reactivity of the amine. libretexts.orgmasterorganicchemistry.com Traditional synthesis routes also include the alkynylation of imines or amines, and the amination of propargylic phosphates, halides, or esters. researchgate.net While these methods are established, they frequently necessitate the use of toxic solvents, transition metal-based catalysts, and moisture-sensitive reagents, which can limit their broader applicability and large-scale production. researchgate.net An alternative, more controlled approach is reductive amination, where an imine, formed from an amine and an aldehyde or ketone, is subsequently reduced to an amine, thereby mitigating the problem of multiple alkylations. masterorganicchemistry.com
Multicomponent Coupling Reactions
Multicomponent reactions (MCRs) offer an elegant and atom-economical pathway for the synthesis of complex molecules from readily available starting materials in a single, one-pot procedure. phytojournal.comrsc.org Among these, the A³ coupling reaction stands out for its efficiency in synthesizing propargylamines.
The A³ coupling reaction, also known as the Aldehyde-Alkyne-Amine reaction, is a prominent three-component coupling that involves an aldehyde, a terminal alkyne, and an amine to produce a propargylamine (B41283). phytojournal.comrsc.orgresearchgate.netsci-hub.seresearchgate.netmdpi.com This reaction is highly valued for its ability to form new carbon-carbon bonds efficiently. phytojournal.comrsc.orgsci-hub.se
The generally accepted mechanism for A³ coupling involves the activation of the terminal alkyne's C-H bond by a metal catalyst. rsc.orgresearchgate.netmdpi.comnih.govbeilstein-journals.org This activation typically leads to the formation of a π-alkyne–metal complex, which then undergoes deprotonation to generate a metal acetylide, acting as a powerful alkynyl nucleophile. rsc.orgmdpi.comnih.govbeilstein-journals.org Concurrently, the aldehyde and amine react in situ to form an imine or iminium ion. rsc.orgresearchgate.netnih.gov The metal acetylide then nucleophilically adds to this electrophilic imine or iminium ion, resulting in the formation of the propargylamine product and the regeneration of the metal catalyst, allowing for further catalytic cycles. rsc.orgresearchgate.netmdpi.comnih.gov
Transition metals are widely employed as catalysts in A³ coupling reactions due to their ability to activate the terminal alkyne.
Copper (Cu) : Copper catalysts are among the most frequently utilized due to their cost-effectiveness and high reactivity. eurekaselect.combeilstein-journals.orgrsc.org Various copper(I) salts, such as copper(I) triflate (CuOTf), copper(I) bromide (CuBr), copper(I) chloride (CuCl), and copper(I) iodide (CuI), have proven highly effective. eurekaselect.commdpi.comnih.govrsc.orgorganic-chemistry.orgkashanu.ac.ir Copper-catalyzed A³ coupling reactions can exhibit high diastereoselectivity, particularly when chiral amines or aldehydes are used as substrates. organic-chemistry.org
Gold (Au) : Gold catalysts, including gold(III) chloride (AuCl₃) and gold(III) salen complexes, are also effective in promoting A³ coupling, sometimes even in aqueous media. sci-hub.seresearchgate.netmdpi.comorganic-chemistry.orgsemanticscholar.org
Palladium (Pd) : Palladium-based catalysts are also known to facilitate A³ coupling reactions for propargylamine synthesis. researchgate.neteie.gr
Beyond copper, gold, and palladium, a diverse array of other transition metals has been successfully employed as catalysts in A³ coupling reactions. These include silver (Ag), zinc (Zn), nickel (Ni), iron (Fe), cobalt (Co), iridium (Ir), ruthenium (Ru), indium (In), cadmium (Cd), mercury (Hg), manganese (Mn), tin (Sn), and zirconium (Zr). sci-hub.sebeilstein-journals.orgresearchgate.netmdpi.comorganic-chemistry.orgkashanu.ac.irresearchgate.net
A summary of common transition metal catalysts and their applications in A³ coupling is presented in the table below.
| Metal/Catalyst Type | Examples/Ligands | Key Features/Notes | References |
| Copper (Cu) | CuOTf, CuBr, CuCl, CuI, Cu@SiO₂, CuFe₂O₄ NPs, CuSBA-15, Graphene oxide-supported CuCl₂ | Widely used, cost-effective, high reactivity, can achieve high diastereoselectivity, various forms (salts, nanoparticles, supported) | researchgate.neteurekaselect.commdpi.comnih.govrsc.orgorganic-chemistry.orgkashanu.ac.irkcl.ac.uk |
| Gold (Au) | AuCl₃, Gold(III) salen complex | Effective, sometimes operable in water | sci-hub.seresearchgate.netmdpi.comorganic-chemistry.orgsemanticscholar.org |
| Palladium (Pd) | - | Used for C-C bond formation in A³ coupling | researchgate.neteie.gr |
| Silver (Ag) | AgI, Ag₂S nanoparticles | Effective, including heterogeneous nanocatalysts | sci-hub.seresearchgate.netmdpi.comorganic-chemistry.orgkashanu.ac.ir |
| Zinc (Zn) | Zn(OTf)₂, ZnBr₂ | Forms zinc acetylides, used for N-hydroxy-propargylamines | sci-hub.semdpi.comorganic-chemistry.orgkcl.ac.ukmdpi.com |
| Nickel (Ni) | NiO nanocrystals, Ni/Cu/Fe nanocatalyst | Used in A³ coupling, including solvent-free conditions | sci-hub.semdpi.comresearchgate.net |
| Iron (Fe) | Fe₃O₄/PANI/CuI nanocatalyst, CuFe₂O₄ NPs | Heterogeneous catalysts, superparamagnetic | researchgate.netsci-hub.semdpi.comresearchgate.netresearchgate.net |
Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, making them attractive for sustainable synthesis. rsc.org
Nanocatalysts : A significant development in A³ coupling has been the introduction of nanosized heterogeneous catalysts. sci-hub.se These include various metal and metal oxide nanoparticles (NPs) based on copper, gold, silver, iron, nickel, cobalt, and zinc. sci-hub.sesemanticscholar.org Specific examples include copper nanoparticles supported on silica (B1680970) aerogel (Cu@SiO₂), copper-silicate catalysts (CuSBA-15), nanoporous copper(II) oxide (CuO), superparamagnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, and silver sulfide (B99878) (Ag₂S) nanoparticles. researchgate.neteurekaselect.comkashanu.ac.irkcl.ac.uk These nanocatalysts often exhibit high catalytic activity, even at low loadings, and can be readily recovered and reused. rsc.orgkashanu.ac.ir
Metal-Organic Frameworks (MOFs) : MOFs have also been successfully utilized in A³ coupling reactions, providing a porous and tunable platform for catalysis. sci-hub.seeurekaselect.com Copper nanoparticles supported on MOF-derived nanoporous carbon have been reported for efficient propargylamine synthesis. eurekaselect.com
Supported Catalysts : Beyond MOFs and general nanocatalysts, other supported systems include silica-supported copper catalysts, copper(I) iodide supported on protonated trititanate nanotubes, and graphene oxide-supported copper(II) chloride (CuCl₂). eurekaselect.comrsc.org
While most A³ coupling reactions rely on metal catalysts, there is a growing interest in developing metal-free synthetic protocols from a green chemistry perspective. rsc.orgrsc.org Although fewer reports exist, significant advancements have been made. rsc.orgrsc.org
One notable metal-free approach leverages the unique effect of salicylaldehyde, where its ortho-hydroxy group plays a crucial role. phytojournal.combeilstein-journals.orgbeilstein-journals.org This hydroxyl group is believed to activate the Csp–H bond of the terminal alkyne, facilitating the formation of propargylamines in the absence of any metal catalyst and under mild, often solvent-free, conditions. beilstein-journals.orgbeilstein-journals.org This protocol avoids potential byproducts from Glaser coupling of terminal alkynes and metal contamination. beilstein-journals.org
Another metal-free strategy involves the decarboxylative A³-coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids. acs.org This method proceeds under catalyst- and solvent-free conditions, yielding hydroxylated propargylamines and representing a waste-free synthetic route. acs.org Additionally, a metal-free decarboxylative three-component coupling reaction has been reported, utilizing alkynyl carboxylic acids, paraformaldehyde, and amines to produce propargylamines in good yields, even in water. organic-chemistry.org
Beyond multicomponent coupling, propargylamines can also be synthesized through the nucleophilic addition of acetylides to various nitrogen-containing electrophiles.
Imines : The direct addition of lithium acetylides to imines is a straightforward method to access racemic propargylamines. kcl.ac.ukkcl.ac.uk However, this approach often requires stringent reaction conditions, such as low temperatures (-78 °C), anhydrous solvents, and an inert atmosphere. kcl.ac.ukkcl.ac.uk A significant limitation is the relatively lower electrophilicity of imines compared to aldehydes or ketones, and the difficulties associated with the preparation and handling of lithium acetylides. kcl.ac.uk
Oximes and Nitrones : Oximes and nitrones are generally more electrophilic than imines, which can lead to higher yields in nucleophilic addition reactions. kcl.ac.uk The addition of lithium acetylides to oximes and nitrones has been successfully reported, yielding propargylamine derivatives. kcl.ac.ukthieme-connect.com These reactions can sometimes achieve high stereoselectivity, as demonstrated by the formation of syn isomers in the reaction of lithium acetylides with nitrones. kcl.ac.uk Furthermore, fluoroalkylated acetylides have been shown to react with nitrones to produce hydroxylamines in high yields, which can then be smoothly dehydroxylated to yield the corresponding propargylamines. thieme-connect.com Catalytic enantioselective alkyne addition to nitrones has also been developed, notably using copper catalysts, to synthesize chiral propargyl N-hydroxylamines. nih.gov Zinc-catalyzed additions of terminal alkynes to nitrones have also been explored for the synthesis of N-hydroxy-propargylamines. kcl.ac.uksci-hub.se
Reaction Mechanisms and Advanced Chemical Transformations of Propynylamine
Cycloaddition Reactions
Cycloaddition reactions are fundamental in constructing cyclic systems, and propynylamine actively participates in several key types, often with high regioselectivity.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," and propargylamines, including this compound, are excellent alkyne substrates for this reaction, leading to the efficient and regioselective synthesis of 1,2,3-triazoles. kcl.ac.ukrsc.orgnih.govresearchgate.net This reaction is highly favored due to its remarkable rate acceleration, being 107 to 108 times faster than the uncatalyzed 1,3-dipolar cycloaddition. organic-chemistry.org Unlike the thermal Huisgen reaction, which can yield mixtures of regioisomers, CuAAC specifically produces 1,4-disubstituted triazoles. organic-chemistry.org
The mechanism of CuAAC involves the initial coordination of a Cu(I) species to the terminal alkyne of this compound, forming a copper acetylide. This intermediate then interacts with an organic azide (B81097), leading to a cycloaddition step that generates a copper triazolide. Subsequent protonation liberates the stable 1,2,3-triazole product and regenerates the active Cu(I) catalyst. organic-chemistry.orgorgsyn.org The reaction exhibits broad functional group tolerance and can be performed under mild conditions, including aqueous environments and a wide pH range (4-12). organic-chemistry.org
The efficiency and scope of CuAAC can be further enhanced by the use of specific ligands that stabilize the Cu(I) catalyst. For instance, tripropargylamine, a derivative of this compound, is a crucial precursor for synthesizing polydentate ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). orgsyn.orgsigmaaldrich.cn These ligands prevent the formation of unreactive copper species and broaden the solvent compatibility of the catalytic system. orgsyn.org Optimization studies for CuAAC involving this compound derivatives have shown that copper(I) chloride (CuCl) in conjunction with N,N,N',N'-tetramethylethylenediamine (TEMED) as a ligand provides high catalytic activity and yields. researchgate.netarkat-usa.org
Table 1: Representative Conditions for CuAAC with this compound Derivatives
| Catalyst System | Ligand (Mol%) | Solvent | Temperature | Yield (%) (Model Substrate) | Reference |
| CuCl (20 mol%) | TEMED (100) | THF/H2O (5:1) | RT | 71 (Boc-protected this compound) | researchgate.netarkat-usa.org |
| CuCl (20 mol%) | DIMED (100) | THF/H2O (5:1) | RT | 85 (Boc-protected this compound) | arkat-usa.org |
| Cu(I) salts (general) | None/Ligands | Aqueous/Organic | RT to 45°C | High | organic-chemistry.orgorgsyn.org |
Propargylamines are highly valuable synthons for the construction of diverse heterocyclic compounds through both intramolecular and intermolecular cyclization pathways. kcl.ac.uk
In intramolecular cyclizations , propargylamines can undergo transformations leading to fused or spirocyclic systems. A notable example is the palladium-catalyzed cyclization of propargylamines, which efficiently generates a variety of functionalized quinoline (B57606) heterocycles. mdpi.comresearchgate.net This method is characterized by its high selectivity, excellent atom economy, and the ability to proceed under mild reaction conditions, often resulting in high yields (up to 93%). mdpi.comresearchgate.net Gold catalysts, including both Au(I) and Au(III) species, have also been explored for direct quinoline synthesis from N-aryl-2-propynylamines through tandem intermolecular annulation and intramolecular cyclization processes. rsc.org
For intermolecular cyclizations , propargylamine (B41283) can react with other unsaturated systems to form new rings. For instance, the cyclization of non-conjugated ynones with propargylamine, catalyzed by metals such as gold(III) chloride (AuCl3), has been shown to yield propargyl pyrroles. dergipark.org.tr These reactions typically exhibit good regioselectivity, favoring the formation of specific pyrrole (B145914) derivatives, often with substituents at the C-2 and C-5 positions. dergipark.org.tr The choice of catalyst and reaction conditions plays a critical role in controlling the regiochemical outcome of these cyclizations.
This compound derivatives serve as effective dienophiles in Aza-Diels-Alder reactions, a powerful class of cycloadditions for the synthesis of nitrogen-containing six-membered rings. organic-chemistry.orgresearcher.lifeorganic-chemistry.orgrsc.org A significant application involves the inverse electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines (acting as dienes) and electron-rich 1-propynylamines (as dienophiles). organic-chemistry.orgresearcher.lifeacs.org
This methodology provides a highly regioselective and metal-free route to 6-aryl-pyridazin-3-amines in high yields under neutral conditions. organic-chemistry.orgresearcher.lifeacs.org The reaction mechanism typically favors the C5/N2 cycloaddition mode, leading specifically to the pyridazine (B1198779) scaffold. organic-chemistry.org This approach demonstrates broad substrate scope and good functional group compatibility, making it synthetically valuable. Furthermore, the reaction can be scaled up to gram quantities, and the resulting cycloadducts can undergo further transformations, underscoring its utility in synthesizing biologically relevant pyridazine derivatives. organic-chemistry.orgacs.org
Metal-Catalyzed Transformations and Rearrangements
The presence of both an alkyne and an amine in this compound makes it an ideal substrate for a variety of metal-catalyzed transformations and rearrangements, enabling the synthesis of diverse organic compounds. kcl.ac.ukntnu.no
Palladium-catalyzed reactions are particularly prominent. Palladium(II) acetate (B1210297) (Pd(OAc)2) has been identified as an effective catalyst for the reactions of propargylamine derivatives with carbon dioxide and carbon disulfide, leading to the formation of oxazolidinones and imidazolidinones, respectively. nih.govcapes.gov.br The selectivity for these products can be influenced by the choice of ligands; for instance, using Pd2(dba)3 with tri-tert-butylphosphine (B79228) (PBu(t)3) as a ligand can exclusively yield oxazolidinones with high efficiency. nih.govcapes.gov.br Beyond these, palladium catalysts are also crucial for the intramolecular cyclization of propargylamines to form quinoline heterocycles. mdpi.comresearchgate.net
Gold-catalyzed transformations also play a significant role. Gold(I) and gold(III) salts or complexes are utilized to facilitate both intermolecular annulation and intramolecular cyclization reactions of N-aryl-2-propynylamines, leading to quinoline derivatives. rsc.org Additionally, gold(III) chloride (AuCl3) has been successfully employed in the cyclization of propargylamine with non-conjugated ynones to synthesize propargyl pyrroles. dergipark.org.tr
Copper-catalyzed reactions extend beyond CuAAC. Copper catalysts are widely used in the multicomponent synthesis of propargylamines themselves, typically through A3 coupling reactions involving aldehydes, alkynes, and amines. kcl.ac.ukmdpi.comresearchgate.netntnu.nonih.govresearchgate.netacs.orgsigmaaldrich.com These reactions often proceed under mild or solvent-free conditions and can be developed to be enantioselective, providing a greener and more efficient route to propargylamine derivatives. nih.govacs.org Copper's affordability and high reactivity make it a preferred metal in these synthetic strategies. nih.gov
Other transition metals also catalyze specific transformations. Rhodium-N-heterocyclic carbene (NHC) complexes have emerged as efficient catalysts for the three-component coupling of aliphatic aldehydes, aniline (B41778) derivatives, and triisopropylsilylacetylene, yielding novel secondary propargylamines. csic.es Furthermore, platinum chlorides have been demonstrated to catalyze the polymerization of propargyl derivatives, such as 5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one, leading to the formation of conjugated polymers. tandfonline.comtandfonline.com
Derivatization Strategies and Functional Group Interconversions
This compound's bifunctional nature, possessing both a terminal alkyne and a primary amine, renders it an exceptionally versatile compound for various derivatization strategies and functional group interconversions. kcl.ac.ukntnu.no These transformations allow for the incorporation of this compound into more complex molecules or the modification of its existing functionalities.
The amine group in this compound can undergo typical reactions characteristic of primary amines. This includes acylation (e.g., with acyl chlorides or anhydrides to form amides), alkylation, and condensation reactions. For instance, this compound can react with isocyanates to yield propargyl ureas. nih.gov
The terminal alkyne moiety is highly reactive and can be transformed through several pathways:
Hydration and Hydroamination: The alkyne can be hydrated to form ketones or aldehydes, or undergo hydroamination reactions to produce enamines or imines, often facilitated by transition metal catalysts.
Cross-coupling Reactions: While more general for terminal alkynes, this compound can participate in various cross-coupling reactions, such as Sonogashira coupling with aryl halides to extend the carbon chain, or Glaser coupling for oxidative homocoupling to form diynes.
Isomerization: Propargylamines can undergo isomerization, for example, to 1-azadienes, under base-promoted conditions. mdpi.comresearchgate.net This provides a flexible synthetic route to different valuable compounds, with high yields and atom economy. mdpi.comresearchgate.net
This compound derivatives are frequently employed as fundamental building blocks for the synthesis of complex scaffolds . They are key intermediates in tandem reactions involving tethered cyclization, leading to the convenient construction of diverse heterocycles such as quinolines, imidazoles, furans, and indoles. rsc.org Furthermore, propargylamines can be converted into allenes, expanding their utility in organic synthesis. ntnu.no Beyond synthetic applications, the alkyne group of this compound is also utilized in other "click" reactions for the functionalization of materials , such as the surface modification of nanofiber membranes with zwitterionic sulfobetaine (B10348) for antifouling properties. rsc.org
Mechanisms of Novel Catalytic Systems Utilizing this compound Scaffolds
This compound and its derivatives are increasingly being explored as scaffolds in the design and development of novel catalytic systems. This often involves their incorporation into ligands or direct utilization as reactive components that facilitate unique reaction mechanisms and enhance selectivity. kcl.ac.uk
A prominent area is the design of ligands for CuAAC . Tripropargylamine, a close relative of this compound, is a crucial precursor for synthesizing polydentate ligands like THPTA and TBTA. orgsyn.orgsigmaaldrich.cn These ligands are instrumental in stabilizing the active copper(I) catalyst, preventing its deactivation, and broadening the substrate scope and efficiency of CuAAC reactions. orgsyn.org The mechanistic role of these this compound-derived ligands involves facilitating the coordination of copper to both the alkyne and azide reactants, thereby promoting the cycloaddition step and ensuring high catalytic turnover. orgsyn.org
This compound derivatives can also be integrated into supported catalytic systems , leading to the development of heterogeneous catalysts with enhanced reusability and stability. For instance, N,N-dimethyl-2-propynylamine can be covalently linked to mesoporous SBA-15 silica (B1680970) through click chemistry. The resulting functionalized support can then be complexed with metal salts, such as palladium(II) chloride (PdCl2), to create novel heterogeneous catalysts. rsc.org These systems have demonstrated efficiency in various cross-coupling reactions, including Suzuki coupling, exhibiting comparable catalytic performance over multiple reaction cycles. rsc.org
In the realm of novel metal-catalyzed reactions , rhodium-N-heterocyclic carbene (NHC) complexes, which can be seen as utilizing this compound-like scaffolds in their reactivity, have been developed for the multicomponent synthesis of propargylamines. csic.es The proposed catalytic cycle for these systems involves the activation of the alkyne and the imine (formed from the amine and aldehyde) by the rhodium center, leading to the formation of the propargylamine product. csic.es
Furthermore, recent advancements include the application of nickel metallaphotoredox catalysis for the synthesis of propargylamines. This novel approach involves the cross-coupling of alkynyl bromides with α-silylamines, where this compound-like structures are the target products. researchgate.net Mechanistic studies suggest that these reactions proceed via a radical pathway, offering a new avenue for the synthesis of structurally diverse propargylamines. researchgate.net
Applications of Propynylamine in Specialized Chemical Research Domains
Advanced Organic Synthesis and Building Blocks
Propynylamine and its derivatives are highly valued in advanced organic synthesis for their ability to facilitate the construction of diverse chemical structures. Their unique reactivity, stemming from the presence of both an amine and an alkyne functionality, makes them indispensable in various synthetic methodologies.
Synthesis of Heterocyclic Scaffolds
Propargylamines serve as crucial α-aminoalkyne building blocks for the synthesis of nitrogen-containing heterocyclic scaffolds through sequential reactions with carbonyl compounds nih.gov.
Quinolines : Propargylamines are extensively utilized in the synthesis of quinoline (B57606) derivatives, which are important in medicinal chemistry and as functional materials oup.commdpi.com. The palladium-catalyzed cyclization of propargylamines effectively generates functionalized quinoline heterocycles mdpi.comresearchgate.net. Furthermore, copper(I)- and gold(I)-catalyzed reactions enable the efficient synthesis of 2,4-disubstituted quinoline derivatives from N-aryl-2-propynylamines oup.com. These quinoline derivatives can also be obtained from N-arylaldimines and terminal acetylenes, proceeding via the formation of N-aryl-2-propynylamines oup.com. A three-step, one-pot process has been developed for the synthesis of 3-iodoquinolines, involving N-arylation of N-tosyl-2-propynylamines with diaryliodonium triflates, followed by BF₃·OEt₂-mediated iodocyclization, and subsequent treatment with NaOH thieme-connect.com. Gold-catalyzed intermolecular [4+2] annulation reactions involving 2-aminoaryl carbonyls and internal alkynes, which can be derived from propargylamines, also lead to polyfunctionalized quinolines rsc.org.
Table 1: Examples of Quinoline Synthesis from this compound Derivatives
| This compound Derivative | Catalyst System | Product Type | Yield (%) | Reference |
| N-aryl-2-propynylamine | CuCl/AgOTf | 2,4-disubstituted quinoline | 78 | oup.com |
| N-aryl-2-propynylamine | AuCl/AgOTf | 2,4-disubstituted quinoline | 95 | oup.com |
| N-tosyl-2-propynylamine | K₃PO₄, CuCl, BF₃·OEt₂, NaOH | 3-iodoquinoline | Up to 89 | thieme-connect.com |
Pyridines : The gold-catalyzed reaction of propargylamine (B41283) with various carbonyl compounds, including dialkyl acyclic/cyclic ketones, methyl, aryl/heteroaryl ketones, and aldehydes bearing α-hydrogens, provides a straightforward route to pyridines through a sequential amination–cyclization–aromatization cascade nih.gov. Copper salts have also proven to be effective catalysts for pyridine (B92270) synthesis from cyclic ketones and propargylamine nih.gov. Additionally, metal-free conditions, such as using sodium bicarbonate (NaHCO₃), enable the synthesis of polyfunctionalized pyridines from propargylamines and α,β-unsaturated carbonyl compounds nih.gov.
Pyrroles, Oxazoles, Thiazoles, and Imidazoles : Propargylamines are recognized as intermediates in the synthesis of various other heterocyclic compounds, including pyrroles, oxazoles, and thiazoles kcl.ac.uk. While specific detailed findings for this compound's direct role in the synthesis of imidazoles were not extensively detailed in the search results, its general utility as a building block for nitrogen-containing heterocycles suggests its potential in this area.
Pyridazines : A highly regioselective synthesis of 6-aryl-pyridazin-3-amines can be achieved through an aza-Diels-Alder reaction involving 1,2,3-triazines and 1-propynylamines organic-chemistry.org. This metal-free approach operates under neutral conditions, with electron-deficient 1,2,3-triazines acting as dienes and electron-rich 1-propynylamines serving as dienophiles organic-chemistry.org.
Precursors for Complex Molecular Architectures
This compound is a versatile chemical intermediate critical for the synthesis of complex molecules ontosight.ai. Propynylamines are frequently found as structural motifs in biologically active compounds and natural products researchgate.net. Derivatives such as N-Benzyl-N,1-dimethyl-2-propynylamine, characterized by their amine and propynyl (B12738560) functionalities, are potential intermediates in the synthesis of intricate pharmaceutical compounds and other complex molecular architectures ontosight.ai. Propargylamine can also be employed in the synthesis of chiral, fluorescent macrocycles through 1,3-dipolar cycloaddition reactions fishersci.se.
Development of Chiral Amine Scaffolds for Synthetic Intermediates
Propargylamine plays a role in the development of chiral amine scaffolds, which are crucial synthetic intermediates. Its use in the synthesis of chiral, fluorescent macrocycles via 1,3-dipolar cycloaddition highlights its utility in creating stereochemically defined structures fishersci.se. Furthermore, enantioselective approaches for the synthesis of propargylamines themselves have been developed, indicating their importance as chiral building blocks in organic synthesis kcl.ac.uk.
Materials Science and Polymer Chemistry
This compound's unique structure also lends itself to applications in materials science, particularly in the creation of advanced polymeric materials.
Precursors for Polymeric Materials and Functionalized Polymers
Propargylamine is employed in the synthesis of various polymeric materials ontosight.ai. This includes the creation of highly functionalized water-soluble core cross-linked star (CCS) polymers. These polymers, which can have degradable cores and hierarchical functionalities, are synthesized from amino acid building blocks, with propargylation often facilitated by enzymes like tissue transglutaminase sigmaaldrich.comsigmaaldrich.com. An example of its application in functionalized polymers is the synthesis of poly(phosphoester-co-propynylamine) (P(EAEP-PPA)). This polymer has been functionalized with an anticancer camptothecin (B557342) derivative using copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the this compound component provides the terminal alkyne groups for conjugation nih.govacs.org.
Role in Benzoxazine (B1645224) Resin Design and Polymerization Control
Photochemical Properties of this compound-Based Polymers
This compound's unique structure, particularly its alkyne and amine functionalities, makes it a valuable monomer for synthesizing polymers with specific photochemical properties. Research has explored the photochemical behavior of propargylamine-based polymers, especially those incorporating porphyrin fragments. Studies have shown that when such polymers are irradiated with a luminous source, electron transfer reactions occur grafiati.comrevmaterialeplastice.roresearchgate.net.
For instance, the photoexcitation of a porphyrin-propargyl polymer in the presence of bromanil (B121756) can lead to a sequence of electron phototransfer reactions. In the long-wavelength part of the spectrum (above 540 nm), electron phototransfer occurs within the polymer molecule to the porphyrin moiety, followed by electron phototransfer between molecules from the porphyrin anion radical to a neutral polymer molecule, ultimately forming porphyrin-polymer and porphyrin-polymer+ ions revmaterialeplastice.roresearchgate.net. These photochemical properties suggest potential applications, such as their use as intermediaries in the conversion of solar energy into electricity revmaterialeplastice.ro.
The UV spectrum of polyporphyrin, a polymer formed from propargylamine and porphyrin, represents a superposition of the spectra of both compounds, with characteristic values at 260, 310, 395, 495, 529, 565, and 620 nm. Infrared spectroscopy further confirms the polymer structure, showing bands characteristic of polyene chains at 1600-1610 cm⁻¹ and 3300 cm⁻¹, the latter corresponding to N-H chemical bonds revmaterialeplastice.ro.
Another example involves crosslinked polymers synthesized using 2-propynylamine in a copper(I)-catalyzed azide-alkyne cycloaddition reaction. These polymers, incorporating ruthenium (Ru) complexes, exhibit similar photochemical properties to the Ru complex itself, with a maximum emission at 650 nm. This indicates that the incorporation of the Ru complex into the polymer has minimal impact on its photochemical behavior, highlighting their potential as heterogeneous catalysts due to the presence of the Ru complex photosensitizer nankai.edu.cn.
Integration in Heterogeneous Catalytic Systems
This compound and its derivatives play a significant role in heterogeneous catalytic systems, primarily due to the reactivity of their alkyne and amine functionalities, which can act as ligands or participate in multicomponent reactions. The A³ (aldehyde-amine-alkyne) coupling reaction is a prominent pathway for synthesizing propargylamines, often facilitated by late transition metals such as copper, palladium, or gold, under heterogeneous conditions rsc.orgmdpi.comkcl.ac.uk.
Heterogeneous catalysts offer advantages such as easier recycling and reusability, making them more cost-effective and environmentally friendly kcl.ac.uk. For example, silica-gel anchored CuCl heterogeneous catalysts have been successfully employed in A³ coupling reactions kcl.ac.uk. Similarly, a new heterogeneous, 4 Å molecular sieve-supported copper(II) catalyst has been developed for the A³ coupling of alkynes, aldehydes, and amines under simple reaction conditions sigmaaldrich.com.
Copper nanoclusters, such as the atomically precise Cu₆-NH₂ nanocluster, have been developed as homo/heterogeneous catalysts. These nanoclusters can catalyze the cyclization reaction of propargylic amines with carbon dioxide (CO₂) under mild conditions, demonstrating excellent catalytic activity and recyclability over multiple cycles. The presence of Lewis acid and base sites within the metal and ligand, respectively, promotes catalytic efficiency synergistically chinesechemsoc.org.
Supported gold nanoparticles on metal oxides like ZrO₂ or CeO₂ have also been shown to act as heterogeneous catalysts for reactions involving propynylamines, including three-component coupling reactions researchgate.netkcl.ac.uk. Furthermore, palladium (Pd) metal catalysts supported on mesoporous silica (B1680970) (SBA-15) have been utilized in C-C coupling reactions, where N,N-dimethyl-2-propynylamine (D-2PA) was used as a ligand to functionalize the SBA-15 before complexation with PdCl₂ rsc.orgresearchgate.net. These catalysts exhibit excellent activity and reusability in reactions like the Suzuki coupling rsc.orgresearchgate.net.
The integration of this compound in these systems often involves its role as a key reactant in forming the desired propargylamine product or as a component of the ligand structure that supports the active catalytic species.
Corrosion Inhibition Mechanisms and Film Formation through Polymerization
This compound and its derivatives have been investigated for their potential as corrosion inhibitors, particularly for metals like carbon steel. Their effectiveness often stems from their ability to adsorb onto the metal surface and form a protective film, which can involve polymerization reactions researchgate.net.
The mechanism of corrosion inhibition by this compound typically involves the formation of a dense inhibition film through polymerization on the metal surface researchgate.net. This protective layer acts as a physical barrier, shielding the metal from direct contact with corrosive species present in the environment researchgate.netgz-supplies.comicrc.ac.ir. The adsorption process can involve both physical adsorption (e.g., van der Waals forces) and chemisorption (chemical bonding), where the inhibitor molecules interact with the metal surface gz-supplies.comicrc.ac.irnih.gov.
For instance, 2-propynylamine has been successfully used as a vapor corrosion inhibitor (VCI) for carbon steel under adsorbed thin electrolyte layers (ATELs). Electrochemical measurements and weight loss tests have demonstrated its efficiency in inhibiting corrosion. Surface analyses using techniques like scanning electron microscopy (SEM), energy dispersive X-ray spectrometry (EDS), and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) have confirmed the formation of a protective film on the carbon steel surface researchgate.net.
Organic compounds, including those containing nitrogen, sulfur, and oxygen, are known to act as adsorption centers, donating electrons to the metal surface and forming a bond that inhibits corrosion nih.govmdpi.com. The film formed by this compound polymerization helps to reduce the access of corrosive agents, such as water, oxygen, and salts, to the metal surface, thereby slowing down or preventing the corrosion process gz-supplies.comnih.gov.
Chemical Biology Research and Probe Development
This compound's unique alkynyl and amine functionalities make it a valuable scaffold in chemical biology research, particularly for developing probes and investigating biological interactions. Its terminal alkyne group is highly amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and selective bioconjugation ontosight.ainih.govmdpi.com.
Enzyme Inhibition and Receptor Binding Studies via Chemical Interactions
This compound and its derivatives have been explored for their ability to interact with biological targets, including enzymes and receptors, influencing various physiological processes. The presence of the 2-propynylamino group in compounds like propionic acid, 2-(4-(2-propynylamino)phenyl)-, suggests potential for enzyme inhibition and receptor binding, making them lead compounds for drug development ontosight.ai.
Propargylamine itself is known as an irreversible inhibitor that binds to the active site of the enzyme acetylcholinesterase cymitquimica.comlookchem.com. Other this compound derivatives have also been studied for their inhibitory effects on enzymes, such as monoamine oxidases (MAO) types A and B ibmc.msk.ru. For example, 3-pentanone, 2-hydroxy-4,4-dimethyl-1-(methyl-2-propynylamino)-1-phenyl-, ethanedioate (PO₂) acts as an enzyme inhibitor, potentially altering metabolic pathways and holding implications for treating diseases linked to abnormal enzyme activity ontosight.ai.
These studies often involve investigating the compound's ability to modulate specific biological pathways, providing insights into therapeutic strategies for various diseases ontosight.aiontosight.ai. The chemical interactions, including the binding to active sites or specific regions of proteins, are crucial for their biological activity ontosight.aicas.cnrfi.ac.uk.
Development of Oxidative DNA Damaging Agents through Click Chemistry
This compound's reactivity, particularly its alkyne functionality, makes it a key component in the development of oxidative DNA damaging agents, often leveraging the specificity and efficiency of click chemistry. This strategy allows for the precise construction of molecules capable of inducing DNA lesions.
While direct information on "oxidative DNA damaging agents through click chemistry using this compound" was not explicitly detailed in the search results, the broader application of this compound in click chemistry for modifying biomolecules, including DNA and proteins, is well-established nih.govmdpi.comresearchgate.net. The alkyne group in this compound can be reacted with azide-containing compounds (e.g., modified nucleosides or DNA strands) via CuAAC to create conjugates. If the azide (B81097) component or the resulting triazole conjugate possesses redox-active properties or can generate reactive oxygen species upon activation, it could lead to oxidative DNA damage.
For example, the synthesis of phosphonylated 1,2,3-triazolenaphthalimide conjugates, where propargylamine was used as a starting material to yield intermediates for subsequent click reactions, demonstrates the utility of this compound in creating biologically active compounds researchgate.net. While the primary focus of this specific study was antiviral and cytostatic activity, the principle of using this compound in click chemistry to build complex molecules with potential biological effects, including those that might interact with and damage DNA, is applicable. The precise and bioorthogonal nature of click chemistry allows for the targeted delivery or activation of DNA-damaging moieties within a biological context nih.gov.
Computational Chemistry and Theoretical Investigations of Propynylamine
Quantum Chemical Methods for Molecular Structure and Electronic Properties
Quantum chemical methods are indispensable tools for elucidating the molecular structure and electronic properties of propynylamine. These methods allow for the calculation of key characteristics such as bond lengths, bond angles, and electronic distribution, which are critical for understanding the compound's reactivity and stability. solubilityofthings.com
Density Functional Theory (DFT) is a widely utilized computational technique in quantum chemistry, offering a balance between computational efficiency and accuracy. solubilityofthings.comresearchgate.net DFT applications on this compound and its derivatives have been instrumental in determining various molecular properties. For instance, the enthalpies of formation in the gas phase for this compound and its derivatives, such as those containing this compound and methylthis compound groups, have been calculated using advanced DFT methods like G4. researchgate.net These calculations provide crucial thermodynamic parameters for understanding the stability and energy content of these compounds. researchgate.net
DFT is also employed to predict and analyze the electronic properties of molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov These frontier molecular orbitals are vital for characterizing chemical stability and identifying the most reactive positions within a molecule. nih.gov
Computational data for propargylamine (B41283) hydrochloride, a derivative of this compound, illustrates the type of properties that can be calculated using computational methods: chemscene.com
| Property | Value |
| TPSA (Ų) | 26.02 |
| LogP | 0.0001 |
| H_Acceptors | 1 |
| H_Donors | 1 |
| Rotatable_Bonds | 0 |
Quantum chemical methods are powerful in predicting the chemical reactivity of this compound and mapping out its reaction pathways. solubilityofthings.com DFT, in particular, is used to evaluate properties related to electrophilic and nucleophilic character, helping to identify reactive regions within the molecule. researchgate.netnih.gov
In studies involving the transformation of propargylamine intermediates to allenes, DFT calculations have been employed to elucidate the reaction mechanism, suggesting a rate-determining fishersci.seuni.lu-hydride transfer. nih.gov This highlights the utility of DFT in providing mechanistic insights into complex organic reactions involving this compound. Furthermore, the kinetic isotope effect (kH/kD) was measured as 2.25 ± 0.15, supporting the proposed rate-determining step. nih.gov
Modeling of Reaction Mechanisms and Stereochemical Outcomes
Computational studies are frequently integrated with experimental work to model reaction mechanisms and understand stereochemical outcomes involving this compound. For example, mechanistic investigations, combining both experimental and computational approaches, have been carried out on the reactions of unprotected propargylamines with various dicobalt carbonyl complexes. kcl.ac.uk These studies aim to understand the formation of propargylamine-bridged dicobalt complexes under different reaction conditions. kcl.ac.uk
Theoretical studies have also indicated the role of specific intermediates, such as copper-allenylidene complexes, in driving the enantioselectivity of amination reactions that utilize propargylamines. kcl.ac.uk this compound is a versatile building block in organic synthesis, participating in various reactions including cycloaddition reactions, where computational modeling can help predict the favored products and stereochemistry. acs.orgresearchgate.net
Simulation of Molecular Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a robust computational tool for investigating the dynamic behavior of molecules and their intermolecular interactions. nih.gov While specific MD simulations focusing solely on this compound's isolated intermolecular interactions are not extensively detailed in the provided information, the general application of MD simulations is highly relevant to understanding how this compound might interact with other molecules or surfaces.
MD simulations can provide insights into hydrogen bond interactions and predict the shape of a molecule in different environments, which is crucial for understanding its behavior in solutions or in the presence of other chemical species. irbbarcelona.org The principles of force fields, which describe intramolecular and intermolecular potentials, are fundamental to MD simulations and are used to compute forces between atoms. libretexts.org These simulations are also used to study aggregation and viscosity properties, and how molecular structure influences intermolecular interactions. rsc.org
Computational Design of this compound-Based Materials
Computational materials design involves integrating various models to meet specific engineering needs, including optimizing material performance and predicting their behavior under different conditions. vttresearch.commpie.deresearchgate.net this compound's utility as a building block in material science makes it a candidate for such computational design efforts.
For instance, this compound has been investigated as a vapor corrosion inhibitor for carbon steel, where its adsorption on the metal surface and subsequent interactions were examined. researchgate.net While this study involved experimental characterization, computational modeling could be used to design more effective inhibitors or predict their performance. This compound is also used in the synthesis of covalent organic frameworks (COFs), which are materials with diverse applications. nih.gov The design and optimization of such advanced materials often leverage computational approaches, including multiscale modeling and machine learning, to predict properties and accelerate discovery. vttresearch.commpie.deesf.orgstanford.edu
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For propynylamine, NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy : ¹H NMR spectra for this compound (C₃H₅N) typically exhibit characteristic signals corresponding to the protons of the amine group (-NH₂), the methylene (B1212753) group (-CH₂-), and the terminal alkyne proton (≡CH) ichemical.comchemicalbook.com. For example, the ¹H NMR spectrum of N-benzylidene-2-butynylamine, a related this compound derivative, showed a triplet at δ 1.92 ppm for the methyl protons (J = 2.3 Hz), a multiplet at δ 4.4-4.5 ppm for the methylene protons, and signals in the aromatic region for the benzylidene group google.com.
¹³C NMR Spectroscopy : ¹³C NMR spectroscopy reveals the distinct carbon environments within the this compound structure. The sp-hybridized carbons of the alkyne group (C≡C) and the sp³-hybridized carbon of the methylene group (-CH₂-) attached to the amine are expected to show unique chemical shifts ichemical.com. For instance, N,N-dibenzyl-1,3-diphenyl-2-propynylamine, a substituted propargylamine (B41283), has been characterized by ¹³C NMR, showing signals indicative of its carbon framework rsc.org.
While specific ¹H and ¹³C NMR data for this compound itself were not extensively detailed in the search results, the general application of NMR for propargylamine derivatives confirms its utility in identifying and confirming the presence of the alkyne and amine functionalities rsc.orgontosight.aiacs.org.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which aids in structural confirmation. Electron ionization (EI) mass spectrometry is commonly used for this purpose.
Molecular Ion Peak : For this compound (C₃H₅N), the molecular ion peak (M⁺) is expected at m/z 55, corresponding to its molecular weight nist.govchemicalbook.comchemicalbook.com.
Fragmentation Pattern : The fragmentation pattern in the mass spectrum provides clues about the compound's structure. For propargylamine, characteristic fragments are observed at various m/z values, indicating the loss of specific groups. For example, a significant peak at m/z 54 is often the base peak (100% intensity), and other notable fragments include m/z 28, 29, 36, 38, 39, 51, and 52 chemicalbook.comchemicalbook.com. These fragments arise from the cleavage of bonds within the this compound structure, such as the loss of hydrogen atoms or the scission of C-C and C-N bonds.
The following table summarizes typical mass spectrometry data for this compound:
| m/z Value | Relative Intensity (%) | Possible Fragment Ion |
| 55 | 17.4 - 19.4 | [C₃H₅N]⁺ (M⁺) |
| 54 | 100.0 | [C₃H₄N]⁺ |
| 52 | 11.5 - 11.9 | [C₃H₂N]⁺ |
| 51 | 5.3 - 5.4 | [C₃H₁N]⁺ |
| 39 | 16.0 - 16.9 | [C₃H₃]⁺ |
| 28 | 37.8 - 38.1 | [C₂H₄]⁺ or [CH₂N]⁺ |
Infrared (IR) Spectroscopy (FT-IR, ATR-FTIR)
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Both Fourier-transform infrared (FT-IR) and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy are commonly applied.
For this compound, key absorption bands are expected due to the presence of the terminal alkyne (≡CH and C≡C) and the primary amine (-NH₂) functional groups.
N-H Stretching Vibrations : Primary amines, like this compound, typically exhibit two characteristic "twin peaks" in the region of 3500 to 3300 cm⁻¹ due to symmetric and asymmetric N-H bond stretching vibrations docbrown.info. These bands can be broader due to hydrogen bonding docbrown.info.
C≡C Stretching Vibration : The carbon-carbon triple bond (alkyne) typically shows a stretching vibration around 2100-2150 cm⁻¹ researchgate.net.
≡C-H Stretching Vibration : The terminal alkyne C-H bond exhibits a characteristic stretching vibration around 3300 cm⁻¹ researchgate.net.
N-H Deformation Vibrations : Bands around 1650 to 1580 cm⁻¹ are attributed to N-H deformation vibrations docbrown.info.
C-N Stretching Vibrations : Absorption due to C-N vibrations, characteristic of C-N bonds in aliphatic amines, occurs around 1220 to 1020 cm⁻¹ docbrown.info.
C-H Stretching Vibrations : Absorptions due to C-H stretching vibrations are typically found around 3000 to 2800 cm⁻¹ and may overlap with N-H stretching absorptions docbrown.info.
ATR-FTIR has been specifically used to characterize the inhibition film formed by 2-propynylamine on carbon steel surfaces, confirming its presence and interaction researchgate.netrsc.orgrsc.org.
The following table outlines characteristic IR absorption bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |
| N-H (primary amine) | 3500-3300 | Stretching (twin peaks) docbrown.info |
| ≡C-H (terminal alkyne) | ~3300 | Stretching researchgate.net |
| C-H | 3000-2800 | Stretching docbrown.info |
| N-H | 1650-1580 | Deformation docbrown.info |
| C≡C (alkyne) | 2100-2150 | Stretching researchgate.net |
| C-N | 1220-1020 | Stretching docbrown.info |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the arrangement of atoms in the crystal lattice. While direct X-ray crystallographic data for this compound itself was not found in the provided search results, it is a standard technique for elucidating the solid-state structure of compounds, especially for derivatives or salts that can form suitable crystals. For instance, this compound hydrochloride (C₃H₅N·HCl) could potentially be characterized by X-ray crystallography if a crystalline form is obtained. This technique is crucial for confirming the stereochemistry and conformation of complex propargylamine derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For this compound, a simple aliphatic amine with a terminal alkyne, the UV-Vis spectrum is primarily influenced by the electronic transitions of the alkyne group and potentially the non-bonding electrons on the nitrogen atom.
Electronic Transitions : Molecules absorb UV-Vis light when electrons are promoted from bonding (σ or π) or non-bonding (n) orbitals to antibonding (σ* or π*) orbitals upi.edumatanginicollege.ac.in.
n → σ transitions*: These typically occur in saturated compounds containing atoms with lone pairs (like nitrogen in amines) and can be observed in the 150-250 nm range matanginicollege.ac.in.
π → π transitions: The carbon-carbon triple bond (alkyne) can undergo π → π transitions. For simple alkynes, these absorptions are usually in the far UV region (below 200 nm). However, if conjugation is present, the absorption shifts to longer wavelengths upi.edumatanginicollege.ac.in.
Absorption Maxima (λmax) : For N-nitroso-di-2-propynylamine, a related compound, an absorption maximum (λmax) was reported around 230–250 nm, attributed to π→π* transitions in the nitroso group vulcanchem.com. For this compound itself, the primary absorption would likely be in the deep UV region unless it is part of a conjugated system or a derivative with a chromophore.
UV-Vis spectroscopy can also be used for quantitative analysis, determining the concentration of this compound in a solution using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and C is concentration upi.edu.
Advanced Surface and Material Characterization Techniques
Advanced surface and material characterization techniques are crucial when this compound is used in applications involving surface interactions, such as corrosion inhibition or material functionalization. These techniques provide insights into the morphology, elemental composition, and chemical state of surfaces modified with this compound.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is particularly useful for visualizing the morphology and topography of materials.
Surface Morphology : SEM has been effectively used to examine the surface of carbon steel treated with 2-propynylamine as a vapor corrosion inhibitor. Images revealed that 2-propynylamine formed a dense inhibition film on the carbon steel surface, which was crucial for its corrosion inhibition effect researchgate.net. This film formation was attributed to a polymerization reaction of this compound on the surface researchgate.net.
Film Characteristics : SEM images can show the uniformity, thickness, and integrity of the film formed by this compound, providing visual evidence of its protective capabilities researchgate.net. For instance, studies on functionalized nanofiber membranes using 2-propynylamine confirmed that the nanofibrous morphology was well-maintained after surface modification rsc.orgrsc.org. SEM can be combined with Energy Dispersive X-ray Spectrometry (EDS or EDX) to analyze the elemental composition of the surface and the film researchgate.netrsc.orgx-mol.net.
The application of SEM in characterizing this compound's interaction with surfaces highlights its importance in understanding the compound's performance in material science and corrosion prevention.
Energy Dispersive X-ray Spectrometry (EDS)
Energy Dispersive X-ray Spectrometry (EDS), also known as EDX or EDXA, is a microanalytical technique used to identify and quantify the elemental composition of materials oxinst.combruker.comthermofisher.com. It operates by detecting characteristic X-rays emitted from a sample when it is bombarded with a focused electron beam, with each element producing X-rays at unique energy levels bruker.comlibretexts.org. This non-destructive method provides both qualitative and quantitative elemental information, including major, minor, and trace elements, and is commonly coupled with scanning electron microscopy (SEM) for localized analysis bruker.comthermofisher.com.
In the context of this compound, EDS has been utilized to characterize surfaces and films where the compound plays a role. For instance, the surface of carbon steel covered with self-assembled monolayers (SAMs) formed by 2-propynylamine has been investigated using EDS, alongside scanning electron microscopy, to understand its corrosion inhibition effect researchgate.net. This application allows for the determination of the elemental makeup of the inhibition film, providing insights into the mechanism of corrosion protection researchgate.net. EDS is also employed in the structural investigations of functionalized mesoporous silica (B1680970) and in the analysis of quinoline (B57606) derivatives synthesized using this compound researchgate.netresearchgate.net.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample over time as its temperature is varied or held constant infinitiaresearch.comwikipedia.orgetamu.edu. This method is crucial for understanding the thermal stability, decomposition behavior, and composition of materials by quantifying mass loss due to phenomena such as dehydration, decomposition, and oxidation infinitiaresearch.comwikipedia.orgatriainnovation.com. TGA systems typically consist of a precision balance, a sample platform, a furnace, and a purge gas system to control the atmosphere etamu.edu.
This compound's thermal properties, particularly when integrated into larger material systems, can be assessed using TGA. For example, TGA has been applied in studies characterizing inhibition films formed by 2-propynylamine on carbon steel surfaces, providing data on the film's thermal stability and decomposition profile researchgate.net. Furthermore, TGA has been used in the synthesis and characterization of materials for organic light-emitting diodes (OLEDs), where 2-propynylamine served as a component rsc.org.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature wikipedia.orgtorontech.com. Both the sample and reference are subjected to the same controlled temperature program, allowing for the observation of heat absorption or release associated with thermal transitions wikipedia.orgmetaal-analyse.be. DSC is widely used to determine properties such as melting points, crystallization temperatures, glass transition temperatures, and reaction enthalpies, providing insights into material stability and behavior under thermal stress torontech.commetaal-analyse.bemalvernpanalytical.com.
This compound has been employed as an initiator in ring-opening polymerization (ROP) for the synthesis of polycarbonates, which are then characterized using DSC researchgate.net. This application allows for the study of the thermal properties of the resulting polymer, including its glass transition temperature and melting behavior, which are critical for understanding the material's stability and performance researchgate.net. DSC has also been applied in the context of OLED synthesis involving 2-propynylamine, contributing to the understanding of the thermal characteristics of the synthesized compounds rsc.org.
Electrochemical Characterization (e.g., Impedance Spectroscopy)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-intrusive electrochemical technique used to characterize the electrical properties of materials and interfaces by applying an alternating current (AC) electric field and measuring the electrical current response over a range of frequencies psu.eduwalshmedicalmedia.comresearchgate.net. EIS provides detailed information about the dynamics of charge transfer, mass transport, and interfacial phenomena, making it highly valuable for studying corrosion, coatings, and electrochemical systems walshmedicalmedia.comresearchgate.net.
A significant application of electrochemical characterization involving this compound is in the study of its corrosion inhibition effect. The inhibition of carbon steel corrosion by 2-propynylamine under adsorbed thin electrolyte layers has been thoroughly investigated using EIS and polarization curves researchgate.net. These studies reveal that 2-propynylamine effectively inhibits corrosion by forming a dense inhibition film through a polymerization reaction on the steel surface researchgate.net. EIS data, often analyzed using equivalent circuit models, provides quantitative parameters such as charge-transfer resistance and electric double-layer capacitance, which indicate the effectiveness of the protective film researchgate.net.
Specialized Spectroscopic Methods (e.g., Electron Paramagnetic Resonance, Photoluminescence)
Specialized spectroscopic methods offer detailed insights into the electronic structure, spin states, and light-matter interactions of this compound and its derivatives.
Electron Paramagnetic Resonance (EPR) Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study materials containing unpaired electrons, such as free radicals, transition metal ions, and paramagnetic defects bruker.comwisc.edulibretexts.org. By exciting the spins of electrons in a static magnetic field and detecting the resulting transitions, EPR provides information about the identity, concentration, and local environment of these paramagnetic species bruker.comlibretexts.org.
In research involving this compound, EPR spectroscopy has been utilized to investigate reaction mechanisms and intermediate species. For instance, in studies involving this compound and carbon-carbon bond-forming reactions, electron spin resonance spectroscopy has been employed to detect and characterize paramagnetic species, which were likely rhodium(II) complexes, indicating radical-mediated pathways researchgate.net. Additionally, 2-propynylamine has been mentioned in the context of site-selective and stochastic spin labeling, where EPR would be the primary tool for analysis ethz.ch.
Photoluminescence (PL) Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons, providing information about its electronic structure and photophysical properties, including fluorescence and phosphorescence rsc.org. This technique is widely used to evaluate the optical properties of materials and their potential for light emission.
This compound and its derivatives are often incorporated into molecules designed for their photophysical properties. For example, steady-state photoluminescence spectra have been obtained for compounds synthesized using 2-propynylamine in the development of organic light-emitting diodes (OLEDs) rsc.org. Furthermore, the photophysical properties of pyridazine (B1198779) derivatives, synthesized via aza-Diels–Alder reactions involving 1-propynylamines, have been studied, with some exhibiting significant fluorescence properties and good quantum yields researchgate.net. This compound linkers are also relevant in the development of DyLight Fluorescent Labels for nucleic acid analysis, indicating its role in creating fluorescent tags thermofisher.com.
Chromatographic Techniques for Enantiomeric Resolution
This compound (2-propyn-1-amine) is an achiral molecule, meaning it does not possess a chiral center and therefore does not exist as enantiomers. Consequently, direct enantiomeric resolution of this compound itself using chromatographic techniques is not applicable.
However, this compound serves as a versatile precursor for the synthesis of a wide array of chiral compounds. If a synthetic pathway involving this compound leads to the formation of a chiral product that exists as a racemic mixture (a 1:1 mixture of enantiomers), then chromatographic techniques would be essential for their enantiomeric resolution. The separation of enantiomers is crucial in various fields, particularly in pharmaceuticals, due to their potentially distinct biological activities chiralpedia.comjrespharm.com.
Common chromatographic techniques employed for enantiomeric resolution include:
High-Performance Liquid Chromatography (HPLC): The most common method for chiral separation, HPLC utilizes a liquid mobile phase and a chiral stationary phase (CSP) designed to selectively interact with one enantiomer over the other, resulting in different retention times chiralpedia.commdpi.com.
Gas Chromatography (GC): Used for volatile or derivatized volatile chiral compounds, GC also employs chiral stationary phases to achieve separation based on differential interactions mdpi.com.
Supercritical Fluid Chromatography (SFC): SFC combines aspects of both GC and HPLC, using a supercritical fluid as the mobile phase, and is increasingly recognized for its efficiency in chiral separations chiralpedia.commdpi.com.
These techniques rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral environment provided by the stationary phase, leading to their separation chiralpedia.com. While this compound itself does not require such resolution, its role as a building block for chiral molecules underscores the importance of these advanced chromatographic methods in chemical synthesis and analysis.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of more efficient and selective synthetic routes to propynylamine and its derivatives remains a key research area. Traditional methods for synthesizing propargylamines include simple alkylation, nucleophilic addition of lithium acetylides to imines, oximes, and nitrones, and reactions involving organomagnesium reagents kcl.ac.uk. Current research is exploring novel catalytic systems to improve these syntheses.
For instance, copper(I) catalysts in ionic liquids have shown promise for the efficient synthesis of propargylamines via C-H activation of alkynes kcl.ac.uk. Furthermore, the cyclization of propargylamine (B41283) with carbon dioxide (CO2) to produce 2-oxazolidinones is an active area, with catalytic systems combining cobalt sources and ionic liquids demonstrating high efficiency and recyclability aaqr.org. Investigations are also underway to develop environmentally friendly, metal-free MOFs (Metal-Organic Frameworks) catalysts for this CO2 cyclization reaction, aiming for more sustainable chemical transformations aaqr.org.
The broader field of amine synthesis benefits from advancements in catalytic systems. For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are crucial for forming carbon-carbon bonds with terminal alkynes, which could include this compound, to create conjugated enynes used in pharmaceuticals and molecular materials researchgate.net. The Petasis reaction, a multicomponent reaction for synthesizing amino scaffolds, is also being explored with novel catalytic systems, including catalyst-free and chiral catalyst approaches, which could potentially be adapted for this compound-based syntheses to achieve asymmetric products mdpi.com. Additionally, biocatalytic routes are gaining attention for the enantioselective synthesis of chiral amines, offering environmentally benign alternatives for producing this compound derivatives researchgate.net.
Advanced Derivatization for Enhanced Functional Properties
The inherent reactivity of this compound's alkyne and amine functionalities makes it an excellent candidate for advanced derivatization to achieve enhanced or novel functional properties. Propargylamines serve as versatile building blocks for synthesizing a wide array of organic compounds, particularly heterocycles such as pyrroles, pyridines, quinolines, thiazoles, and oxazoles researchgate.netkcl.ac.uk.
One significant area of derivatization involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the terminal alkyne of this compound can react with azides. This robust and efficient reaction allows for the derivatization of complex molecular architectures, including dendrimeric and hyperbranched scaffolds, leading to structurally diverse libraries with various functional groups researchgate.net. For example, this compound has been used in the synthesis of triamide alkynes, which are precursors for L-lysine-based phosphonate (B1237965) PAMAM 'Janus' dendrimers, compounds with distinct chemical properties on different hemispheres, potentially useful in surface modification wur.nl.
Beyond structural diversification, derivatization strategies can also improve analytical detection and compound properties. General derivatization schemes, such as tagging amine and hydroxyl groups with linear acyl chloride heads containing tertiary amine tails, can enhance signal response and hydrophobicity in analytical techniques like mass spectrometry for metabolomic investigations nih.gov. Furthermore, the strategic use of protecting groups during synthesis can be employed to enhance solubility or modify other physical properties of this compound derivatives, tailoring them for specific applications google.com.
Integration into Sustainable Chemical Processes
This compound's reactivity, particularly its ability to react with CO2, presents opportunities for its use in more sustainable syntheses. The cyclization of propargylamine with CO2 to yield 2-oxazolidinones, especially when catalyzed by recyclable systems like cobalt-ionic liquid combinations or metal-free MOFs, exemplifies a move towards utilizing waste or abundant feedstocks (CO2) and reducing the environmental footprint of chemical production aaqr.org. Such processes contribute to atom economy, a key principle of green chemistry that seeks to maximize the incorporation of all starting materials into the final product, thereby minimizing waste yale.edu.
The exploration of biocatalytic routes for amine synthesis, including this compound derivatives, further supports the shift towards sustainable chemistry. Biocatalysis often offers advantages such as milder reaction conditions (e.g., ambient temperature and pressure), reduced solvent usage, and inherent selectivity, which align with the goals of energy efficiency and safer solvents in green chemistry researchgate.netyale.edu.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
This compound's unique structure positions it at the nexus of several interdisciplinary research fields, fostering innovation at the interface of organic chemistry, materials science, and chemical biology pressbooks.pubusc.es.
In Chemical Biology , this compound serves as a valuable scaffold for developing small molecule probes to investigate and manipulate biological systems pressbooks.pubyale.eduuniversiteitleiden.nl. Its use as an intermediate in drug production highlights its relevance in medicinal chemistry fishersci.se. For example, propargylamine has been utilized in the synthesis of chiral, fluorescent macrocycles via 1,3-dipolar cycloaddition, which can act as probes in biological studies fishersci.se. Research in chemical biology often involves designing bioactive organic molecules and leveraging their properties to understand biological processes, making this compound and its derivatives attractive tools for such investigations universiteitleiden.nl.
In Materials Science , the ability of this compound to undergo derivatization, particularly through click chemistry, facilitates the creation of novel materials. The synthesis of dendrimers, such as 'Janus' dendrimers, using this compound as a building block, demonstrates its potential in engineering materials with tailored surface properties and functionalities researchgate.netwur.nl. Furthermore, the conjugated alkynes that can be formed from this compound are essential building blocks for molecular materials with applications in optics and electronics researchgate.net.
The ongoing exploration of novel synthetic methodologies (organic chemistry), the development of materials with enhanced properties (materials science), and the design of chemical tools to interrogate biological systems (chemical biology) collectively underscore the significant and expanding role of this compound in interdisciplinary research.
Q & A
Q. What methodological considerations are critical when synthesizing Propynylamine to ensure reproducibility?
this compound synthesis typically involves catalytic alkyne amination or nucleophilic substitution. Key considerations include:
- Catalyst selection : Transition-metal catalysts (e.g., Cu, Pd) influence regioselectivity and yield. For example, CuI catalysts may reduce side reactions compared to Pd-based systems .
- Solvent compatibility : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates but may introduce impurities if not rigorously dried.
- Temperature control : Exothermic reactions require gradual heating (e.g., 40–60°C) to prevent decomposition of the propargyl group.
- Validation : Use NMR (¹H/¹³C) and FT-IR to confirm the presence of the NH₂ and C≡CH groups. Reproducibility hinges on documenting these parameters in detail .
Q. How can researchers address instability issues in this compound during storage or experimental conditions?
this compound’s instability under ambient conditions (e.g., moisture sensitivity, oxidative degradation) necessitates:
- Inert atmospheres : Store under argon or nitrogen in sealed Schlenk flasks.
- Temperature monitoring : Refrigeration (4°C) slows decomposition but may induce crystallization; DSC analysis can identify optimal storage conditions.
- Stabilizers : Adding radical inhibitors (e.g., BHT) at 0.1–1% w/w mitigates polymerization .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- NMR Spectroscopy : ¹H NMR identifies NH₂ protons (δ 1.5–2.0 ppm) and propargyl protons (δ 2.5–3.0 ppm). ¹³C NMR confirms sp-hybridized carbons (C≡CH, ~70–85 ppm).
- FT-IR : Sharp peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) distinguishes isotopic patterns for molecular ion validation .
Advanced Methodological Challenges
Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?
Contradictions often arise from unaccounted variables:
- Systematic error analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, trace oxygen in Pd-mediated couplings may alter product distributions .
- Replication studies : Reproduce key experiments with controlled variables (e.g., degassed solvents, inert conditions) to isolate discrepancies.
- Computational modeling : DFT calculations can predict reaction pathways (e.g., steric vs. electronic effects) to reconcile experimental outcomes .
Q. What interdisciplinary approaches enhance mechanistic studies of this compound in organometallic systems?
Q. How should researchers integrate computational chemistry with experimental data for this compound-based drug design?
- Docking simulations : Use this compound’s electron-rich propargyl group to model interactions with biological targets (e.g., kinases).
- MD simulations : Assess conformational stability in aqueous vs. lipid environments.
- Validation : Correlate computational binding affinities with in vitro IC₅₀ assays .
Analytical and Data Interpretation
Q. What statistical methods are recommended for handling variability in this compound’s bioactivity assays?
- ANOVA : Test inter-group variability in dose-response experiments.
- QSAR modeling : Link structural modifications (e.g., substituents on the propargyl group) to bioactivity trends.
- Outlier detection : Grubbs’ test identifies anomalous data points in triplicate measurements .
Q. How can researchers validate novel analytical methods for quantifying this compound in complex matrices?
- Calibration curves : Use HPLC-UV with linearity checks (R² ≥ 0.995) across 3–5 concentration ranges.
- Recovery studies : Spike this compound into biological samples (e.g., plasma) to assess extraction efficiency (target: 85–115%).
- Cross-validation : Compare results with LC-MS/MS for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
